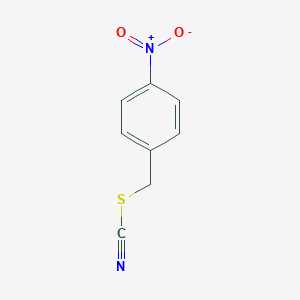

4-Nitrobenzyl thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56364. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYTLIHYKESKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074503 | |

| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-49-5 | |

| Record name | (4-Nitrophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, (p-nitrobenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-4-(thiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Nitrobenzyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 4-nitrobenzyl thiocyanate, a key intermediate in various organic syntheses. The guide details a common and efficient synthetic protocol, outlines purification methods, and presents a full characterization profile using modern spectroscopic techniques. All quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This process involves the reaction of an alkali metal thiocyanate, such as potassium thiocyanate, with a 4-nitrobenzyl halide. The benzylic halide provides a good leaving group, facilitating the attack by the thiocyanate anion.[1] While traditional methods may require several hours of reflux, modern approaches utilizing microwave irradiation can significantly reduce reaction times, offering a more rapid and efficient synthesis.[2]

General Reaction Scheme

The reaction proceeds as a typical SN2 substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the bromide ion from 4-nitrobenzyl bromide.

Reaction: 4-Nitrobenzyl Bromide reacts with Potassium Thiocyanate to yield this compound and Potassium Bromide.

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the classical nucleophilic substitution method.[1]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl bromide (1.0 eq) in ethanol.

-

Reagent Addition: Add potassium thiocyanate (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Isolation: A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.

Characterization Methods

-

Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃.

-

Mass Spectrometry (MS): The molecular weight is confirmed using a mass spectrometer, typically with an electrospray ionization (ESI) source.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by its physical and spectroscopic data.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13287-49-5 | [3][4][5] |

| Molecular Formula | C₈H₆N₂O₂S | [3][5] |

| Molecular Weight | 194.21 g/mol | [3][5] |

| Melting Point | 83-85 °C | [6] |

| Appearance | Solid | - |

Spectroscopic Data

| Technique | Key Data / Peaks |

| IR Spectroscopy | ~2150 cm⁻¹ (Sharp, strong peak, characteristic of -S-C≡N stretching).[3] |

| ¹H NMR (Expected) | ~8.2 ppm (d, 2H, aromatic protons ortho to NO₂), ~7.5 ppm (d, 2H, aromatic protons meta to NO₂), ~4.3 ppm (s, 2H, benzylic -CH₂- protons). |

| ¹³C NMR (Expected) | ~148 ppm (C-NO₂), ~142 ppm (quaternary aromatic C), ~130 ppm (aromatic CH), ~124 ppm (aromatic CH), ~112 ppm (-SCN), ~35 ppm (-CH₂-). |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 195.02 |

References

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound [webbook.nist.gov]

- 4. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS: 13287-49-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzyl thiocyanate. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Physicochemical Properties

This compound is a nitroaromatic compound containing a thiocyanate functional group. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Melting Point | 83-85 °C | |

| Boiling Point | No data available; likely decomposes at high temperatures. | |

| Appearance | Pale yellow solid | [2] |

| Solubility | Soluble in many organic solvents such as acetone, acetonitrile, and chloroform. Limited solubility in alcohols and very low solubility in water. | |

| CAS Number | 13287-49-5 | [1] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the nucleophilic substitution reaction of 4-nitrobenzyl bromide with a thiocyanate salt. The general reaction scheme is as follows:

Figure 1: Synthesis of this compound

Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from 4-nitrobenzyl bromide.

Materials:

-

4-Nitrobenzyl bromide

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Acetone (reagent grade)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzyl bromide (1 equivalent) in acetone.

-

Add potassium thiocyanate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salt byproduct (potassium bromide).

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add warm deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~2150 | -SC≡N stretch (strong, sharp) |

| ~1520 and ~1345 | Asymmetric and symmetric -NO₂ stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

-

δ ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

-

δ ~4.2 ppm (s, 2H): Methylene protons (-CH₂-SCN).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~148 ppm: Aromatic carbon attached to the nitro group.

-

δ ~142 ppm: Aromatic carbon attached to the benzyl group.

-

δ ~130 ppm: Aromatic carbons meta to the nitro group.

-

δ ~124 ppm: Aromatic carbons ortho to the nitro group.

-

δ ~112 ppm: Thiocyanate carbon (-SC ≡N).

-

δ ~35 ppm: Methylene carbon (-C H₂-SCN).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would likely involve the loss of the thiocyanate group and cleavage of the benzyl moiety.

Predicted Fragmentation:

-

m/z 194: Molecular ion [C₈H₆N₂O₂S]⁺

-

m/z 136: Loss of SCN group [C₇H₆NO₂]⁺

-

m/z 106: Loss of NO₂ group from m/z 136 [C₇H₆]⁺

-

m/z 90: Loss of NO₂ and HCN from m/z 136

-

m/z 58: Thiocyanate radical [SCN]⁺

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structure suggests potential biological activities based on the known mechanisms of nitroaromatic and thiocyanate compounds.

Bioreductive Activation

The nitro group in this compound can undergo enzymatic reduction, particularly in hypoxic environments often found in solid tumors. This bioreductive activation is a key mechanism for the selective cytotoxicity of many nitroaromatic prodrugs.[3]

Role of the Thiocyanate Group

The thiocyanate moiety can also contribute to the biological activity of the molecule. Thiocyanates and their isomers, isothiocyanates, are known to interact with various cellular targets, including enzymes and signaling proteins, often through reactions with sulfhydryl groups. This can lead to the disruption of cellular processes and induce cytotoxicity.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

References

4-Nitrobenzyl Thiocyanate: A Technical Overview for Researchers

CAS Number: 13287-49-5 Molecular Formula: C₈H₆N₂O₂S

This technical guide provides an in-depth overview of 4-Nitrobenzyl thiocyanate, a compound of interest for researchers in drug development and chemical biology. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 194.21 g/mol .[1] It is characterized by the presence of a nitro group and a thiocyanate group attached to a benzyl ring structure. These functional groups are key to its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 13287-49-5 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a 4-nitrobenzyl halide with a thiocyanate salt. A general and efficient method involves the microwave-assisted reaction of 4-nitrobenzyl bromide with potassium thiocyanate.

Experimental Protocol: Synthesis from 4-Nitrobenzyl Bromide

This protocol is adapted from general methods for the synthesis of benzyl thiocyanates.

Materials:

-

4-Nitrobenzyl bromide

-

Potassium thiocyanate (KSCN)

-

Ethanol (or other suitable solvent)

-

Microwave reactor

Procedure:

-

Dissolve 4-nitrobenzyl bromide in ethanol in a microwave-safe reaction vessel.

-

Add an equimolar amount of potassium thiocyanate to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by precipitation upon addition of water and subsequent filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Note: 4-Nitrobenzyl bromide can be prepared from 4-nitrotoluene by free-radical bromination.[2]

Biological Activity and Mechanism of Action

While specific data for this compound is limited, the biological activities of related nitrobenzyl and thiocyanate-containing compounds provide insights into its potential therapeutic applications, particularly in oncology.

Cytotoxicity and Anticancer Potential

Mechanism of Action: Apoptosis and Signaling Pathway Modulation

The anticancer effects of related isothiocyanates are often attributed to the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways.

Apoptosis Induction: Benzyl isothiocyanate has been reported to induce apoptosis in human breast cancer cells.[4] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.[5][6][7] It is plausible that this compound could induce apoptosis through similar mechanisms.

Signaling Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Several isothiocyanates have been shown to activate MAPK pathways, including ERK, JNK, and p38, which can lead to cell cycle arrest and apoptosis.[8] The activation of these pathways is often an early cellular response to treatment with these compounds.

Below is a generalized workflow for assessing the cytotoxicity of a compound like this compound.

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by this compound, based on the activity of related compounds.

Caption: Putative signaling cascade initiated by this compound.

Experimental Protocols

Cytotoxicity Determination using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly in cancer research. Its structural similarity to other biologically active thiocyanates and isothiocyanates suggests that it may exhibit cytotoxic effects through the induction of apoptosis and modulation of critical cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis and biological evaluation of this compound. Further studies are warranted to elucidate its precise mechanism of action and to determine its efficacy in various cancer models.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobenzyl Thiocyanate: Spectral Data and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and synthetic methodologies for 4-nitrobenzyl thiocyanate. The information contained herein is intended to support research and development activities where this compound is of interest.

Core Compound Information

This compound is an organic compound featuring a nitro group and a thiocyanate group attached to a benzyl backbone. Its chemical properties are influenced by the electron-withdrawing nature of the nitro group and the reactivity of the thiocyanate moiety.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 13287-49-5 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₂S | [1][2][3] |

| Molecular Weight | 194.21 g/mol | [1][2] |

| IUPAC Name | (4-nitrophenyl)methyl thiocyanate | [3] |

Spectral Data

A thorough understanding of the spectral characteristics of a compound is essential for its identification and characterization. This section details the available spectral data for this compound.

Infrared (IR) Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2150 | -SCN stretch | Strong |

| ~1520 | Asymmetric NO₂ stretch | Strong |

| ~1345 | Symmetric NO₂ stretch | Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium-Weak |

| ~850 | C-H out-of-plane bend (p-disubstituted) | Strong |

Note: The exact peak positions may vary slightly depending on the sample preparation and the phase (solid, liquid, or gas).

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | Aromatic H (ortho to NO₂) |

| ~7.55 | d | 2H | Aromatic H (meta to NO₂) |

| ~4.30 | s | 2H | -CH₂-SCN |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Aromatic C-NO₂ |

| ~142 | Aromatic C-CH₂ |

| ~130 | Aromatic CH (meta to NO₂) |

| ~124 | Aromatic CH (ortho to NO₂) |

| ~112 | -SCN |

| ~35 | -CH₂-SCN |

Predicted Mass Spectrum

Experimentally determined mass spectrometry data for this compound is not widely available. The predicted mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 136 | [M - SCN]⁺ (Loss of thiocyanate) |

| 106 | [C₇H₄O]⁺ |

| 90 | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic substitution reactions. Below are detailed protocols for its preparation.

Synthesis from 4-Nitrobenzyl Bromide (Conventional Heating)

This method involves the reaction of 4-nitrobenzyl bromide with a thiocyanate salt.

Materials:

-

4-Nitrobenzyl bromide

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-nitrobenzyl bromide in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of potassium thiocyanate in a mixture of ethanol and water.

-

Add the potassium thiocyanate solution to the 4-nitrobenzyl bromide solution dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a more rapid and efficient alternative to conventional heating.

Materials:

-

4-Nitrobenzyl chloride or bromide

-

Sodium thiocyanate (NaSCN)

-

Polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst

Procedure:

-

In a microwave-safe reaction vessel, combine 4-nitrobenzyl chloride/bromide, sodium thiocyanate, and a catalytic amount of PEG-400.

-

Irradiate the mixture in a domestic or laboratory microwave oven at a suitable power level (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction vessel.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Visualized Workflow and Relationships

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Relationship of Functional Groups to Spectral Data

Caption: Functional group correlations to key spectral data.

References

A Comprehensive Review of the Reactions of 4-Nitrobenzyl Thiocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl thiocyanate is a versatile organic compound characterized by the presence of a nitro group, a benzyl scaffold, and a thiocyanate functional group. This unique combination of functionalities imparts a diverse range of reactivity, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. The electrophilic nature of the benzylic carbon, the potential for reduction of the nitro group, and the varied reactivity of the thiocyanate moiety allow for a wide array of chemical transformations. This technical guide provides a comprehensive literature review of the synthesis and key reactions of this compound, including nucleophilic substitution, reduction, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of chemistry and drug discovery.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a 4-nitrobenzyl halide with a thiocyanate salt. 4-Nitrobenzyl bromide is a readily available starting material for this transformation.

General Experimental Protocol: Synthesis from 4-Nitrobenzyl Bromide

Objective: To synthesize this compound from 4-nitrobenzyl bromide and potassium thiocyanate.

Materials:

-

4-Nitrobenzyl bromide

-

Potassium thiocyanate (KSCN)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) in ethanol.

-

Add a solution of potassium thiocyanate (1.1 to 1.5 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[1]

A similar procedure using microwave irradiation has been reported for the synthesis of various benzyl thiocyanates, offering a more rapid and efficient alternative.[2]

Core Reactions of this compound

Nucleophilic Substitution Reactions

The benzylic carbon of this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitro group and the good leaving group ability of the thiocyanate anion. This allows for a variety of substitution reactions with different nucleophiles.

This compound can react with primary and secondary amines to form the corresponding N-(4-nitrobenzyl)amines.

General Reaction Scheme:

Caption: Reaction of this compound with an amine.

Experimental Protocol: Reaction with Aniline

Objective: To synthesize N-(4-nitrobenzyl)aniline from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol or Acetonitrile

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or acetonitrile in a round-bottom flask.

-

Add aniline (1.1 to 2 equivalents) to the solution. A non-nucleophilic base like triethylamine can be added to neutralize the thiocyanic acid formed.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Mechanochemical methods have also been employed for the thiocyanation of anilines, which can provide insights into the reactivity of the reverse reaction.[3][4]

Reaction with thiolates (generated from thiols and a base) leads to the formation of unsymmetrical sulfides.

General Reaction Scheme:

Caption: Reaction of this compound with a thiolate.

Experimental Protocol: Reaction with Sodium Thiomethoxide

Objective: To synthesize 4-nitrobenzyl methyl sulfide from this compound and sodium thiomethoxide.

Materials:

-

This compound

-

Sodium thiomethoxide (NaSMe)

-

Methanol or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol or DMF.

-

Add sodium thiomethoxide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Alkoxides react with this compound to yield the corresponding 4-nitrobenzyl ethers.

General Reaction Scheme:

Caption: Reaction of this compound with an alkoxide.

Experimental Protocol: Reaction with Sodium Methoxide

Objective: To synthesize 4-nitrobenzyl methyl ether from this compound and sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of sodium methoxide (1.1 equivalents) in methanol to the flask.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.

-

Purify by column chromatography if necessary.

Reduction Reactions

Both the nitro group and the thiocyanate group in this compound can be reduced under various conditions, leading to different products.

Selective reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation or certain chemical reductants, while preserving the thiocyanate group.

General Reaction Scheme:

References

The Genesis of 4-Nitrobenzyl Thiocyanate: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, this guide delves into the foundational studies and discovery of 4-nitrobenzyl thiocyanate. While the precise initial publication remains elusive in readily accessible records, the most probable and historically consistent method for its first synthesis involves the nucleophilic substitution reaction of a 4-nitrobenzyl halide with a thiocyanate salt. This approach was a common and well-established method for the preparation of organic thiocyanates during the burgeoning era of organic chemistry.

Discovery and Early Synthesis

The discovery of this compound is rooted in the broader exploration of organic thiocyanates, a class of compounds that garnered interest in the 19th and early 20th centuries for their unique reactivity. The general synthesis route for alkyl and benzyl thiocyanates involves the reaction of an alkyl or benzyl halide with an alkali metal thiocyanate, such as potassium or sodium thiocyanate.[1] Given that 4-nitrobenzyl halides were accessible starting materials, it is highly probable that this compound was first prepared via this straightforward nucleophilic substitution.

The reaction proceeds via an SN2 mechanism, where the thiocyanate anion (SCN-), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide ion. The presence of the nitro group in the para position of the benzene ring activates the benzylic position towards nucleophilic attack.

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented.

| Property | Value | Reference |

| Molecular Formula | C8H6N2O2S | [2] |

| Molecular Weight | 194.210 g/mol | [2] |

| CAS Registry Number | 13287-49-5 | [2] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 87-89 °C |

Experimental Protocols

While the original experimental protocol for the synthesis of this compound is not available, a representative procedure based on the established chemistry for analogous compounds is provided below. This protocol is a generalized representation of the likely early synthetic method.

Synthesis of this compound from 4-Nitrobenzyl Bromide

Materials:

-

4-Nitrobenzyl bromide

-

Potassium thiocyanate (or Sodium thiocyanate)

-

Ethanol (or other suitable polar aprotic solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-nitrobenzyl bromide in a minimal amount of ethanol. In a separate beaker, dissolve a slight excess (1.1 to 1.2 equivalents) of potassium thiocyanate in a minimal amount of a mixture of ethanol and water.

-

Reaction: Add the potassium thiocyanate solution to the solution of 4-nitrobenzyl bromide with stirring.

-

Heating: Gently heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

-

Characterization: The identity and purity of the product can be confirmed by determining its melting point and using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a well-understood nucleophilic substitution mechanism. The experimental workflow outlines the key steps from starting materials to the purified product.

References

Unraveling the Enigmatic Mechanism of Action of 4-Nitrobenzyl Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl thiocyanate is a small molecule with potential biological activity, though its precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of its putative mechanisms by drawing parallels from structurally related compounds and derivatives. The available evidence points towards three primary modes of action: inhibition of topoisomerase I, modulation of transporter proteins, and alkylation of sulfhydryl groups, particularly within tubulin. This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for further investigation, and visual representations of the implicated signaling pathways and workflows.

Putative Mechanisms of Action

While direct studies on this compound are limited, research on related molecules suggests several compelling hypotheses for its biological activity.

Inhibition of Topoisomerase I

The 4-nitrobenzyl moiety has been identified as a key pharmacophore in the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. A 4-nitrobenzyl derivative of SN-38, the active metabolite of the chemotherapy drug irinotecan, has been shown to inhibit topoisomerase I activity at concentrations comparable to SN-38 itself[1]. This suggests that this compound could potentially function as a topoisomerase I inhibitor, leading to the stabilization of the enzyme-DNA cleavage complex, induction of DNA strand breaks, and ultimately, apoptosis in rapidly dividing cells.

Modulation of Transporter Proteins

Another potential mechanism involves the inhibition of transporter proteins, which play a crucial role in cellular homeostasis and drug resistance. The compound S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a known inhibitor of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2)[2]. Furthermore, NBMPR has been demonstrated to block the efflux activity of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (ABCG2)[2]. Given the presence of the 4-nitrobenzyl group, it is plausible that this compound could also interact with and inhibit these or other transporters, thereby altering cellular transport processes and potentially sensitizing cancer cells to other therapeutic agents.

Sulfhydryl Group Alkylation

Benzyl thiocyanates are known to act as alkylating agents, specifically targeting reactive sulfhydryl groups in proteins. The compound 2,4-dichlorobenzyl thiocyanate has been shown to exert its antimitotic effects by alkylating the sulfhydryl groups of β-tubulin[3]. This covalent modification disrupts microtubule polymerization, leading to mitotic arrest and apoptosis. The thiocyanate group in this compound could facilitate a similar reaction, forming a disulfide bond with cysteine residues in key proteins like tubulin, thereby disrupting their function.

Quantitative Data from Analogous Compounds

| Compound | Target | Assay | IC50 / Concentration | Reference |

| 4-nitrobenzyl-C10-substituted-SN-38 | Topoisomerase I | DNA relaxation assay | ~20 µM (inhibition observed) | [1] |

| 4-nitrobenzyl-C10-substituted-SN-38 | K562 cells | MTS assay | 58.0 nM | [1] |

| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | MDCKII-ABCG2 cells | Hoechst 33342 accumulation | 53 µM | [2] |

| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Equilibrative Nucleoside Transporter 1 (ENT1) | Nucleoside transport inhibition | 0.10 µM | [2] |

| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Equilibrative Nucleoside Transporter 2 (ENT2) | Nucleoside transport inhibition | 0.10 mM | [2] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Topoisomerase I Inhibition Assay (DNA Relaxation)

Objective: To determine if this compound inhibits the ability of topoisomerase I to relax supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

This compound stock solution (in DMSO)

-

Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled DNA (e.g., 0.5 µg), and the desired concentration of this compound or control compound.

-

Add human Topoisomerase I (e.g., 1 unit) to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the Stop Solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

ABCG2 Transporter Inhibition Assay (Hoechst 33342 Accumulation)

Objective: To assess the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.

Materials:

-

MDCKII cells and MDCKII cells overexpressing ABCG2 (MDCKII-ABCG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hoechst 33342

-

This compound stock solution (in DMSO)

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed MDCKII and MDCKII-ABCG2 cells in appropriate culture plates and grow to confluency.

-

Wash the cells with PBS.

-

Pre-incubate the cells with this compound or control compound at various concentrations in culture medium for 30 minutes at 37°C.

-

Add Hoechst 33342 (final concentration e.g., 5 µM) to the medium and incubate for a further 60 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells or detach them for analysis.

-

Measure the intracellular fluorescence of Hoechst 33342 using a flow cytometer or fluorescence plate reader.

-

An increase in fluorescence in MDCKII-ABCG2 cells treated with this compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.

Tubulin Polymerization Assay

Objective: To determine if this compound affects the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99%)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer.

-

On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control compound.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization, while stabilization may be seen as an increase in the rate and/or extent of polymerization.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and experimental workflows.

Caption: Putative pathway of Topoisomerase I inhibition by this compound.

Caption: Proposed inhibition of ABCG2 transporter by this compound.

Caption: Hypothetical mechanism of tubulin alkylation by this compound.

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The existing body of research on compounds structurally related to this compound provides a strong foundation for proposing its potential mechanisms of action. The convergence of evidence on topoisomerase I inhibition, transporter protein modulation, and sulfhydryl alkylation highlights this molecule as a promising candidate for further investigation in drug discovery and development. Future studies should focus on direct experimental validation of these hypotheses for this compound itself. This includes determining its specific inhibitory constants against various targets, elucidating its effects on downstream signaling pathways in cellular models, and ultimately, evaluating its therapeutic potential in preclinical models of disease. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for these endeavors.

References

- 1. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abscience.com.tw [abscience.com.tw]

- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrobenzyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-Nitrobenzyl thiocyanate. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported physicochemical properties with estimations based on structurally related molecules. This information is intended to support research, development, and handling of this compound in a laboratory setting.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 13287-49-5 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂S | [2][3][4] |

| Molecular Weight | 194.21 g/mol | [2][4] |

| Melting Point | 83-85 °C | [3] |

| Boiling Point | 367.9 °C at 760 mmHg | [3] |

| Appearance | Likely a crystalline solid | N/A |

Solubility Profile

Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | The polar functional groups of this compound can interact favorably with these solvents. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The potential for hydrogen bonding with the nitro group can enhance solubility. |

| Nonpolar (e.g., Toluene, Hexane) | Low to Moderate | The benzene ring allows for some interaction, but the polar groups limit overall solubility. |

| Aqueous (e.g., Water) | Very Low | The hydrophobic nature of the benzyl and thiocyanate groups will likely result in poor water solubility. |

Estimated Quantitative Solubility Data:

The following table presents estimated solubility values based on the qualitative assessment and data for related compounds. These values should be confirmed experimentally.

| Solvent | Temperature (°C) | Estimated Solubility (g/L) |

| Acetone | 25 | > 100 |

| Acetonitrile | 25 | > 100 |

| Methanol | 25 | 50 - 100 |

| Ethanol | 25 | 20 - 50 |

| Toluene | 25 | 10 - 20 |

| Water | 25 | < 1 |

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light exposure. Organic thiocyanates can be susceptible to hydrolysis, especially under basic conditions, and can undergo thermal decomposition.

General Stability Considerations:

-

pH: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly basic solutions, hydrolysis of the thiocyanate group to a thiol or other species may occur. Acidic conditions might lead to the release of hydrogen cyanide gas, a concern with some thiocyanate salts[5].

-

Temperature: Elevated temperatures can lead to decomposition. The boiling point of 367.9 °C suggests a relatively high thermal stability in the absence of reactive species[3]. However, decomposition may occur at lower temperatures, especially during prolonged heating.

-

Light: Aromatic nitro compounds can be sensitive to light. It is advisable to store this compound in amber vials or otherwise protected from light to prevent potential photodegradation.

Potential Degradation Pathways:

The primary degradation pathways for this compound are likely to involve the thiocyanate and nitro functional groups.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized procedures that can be adapted for specific laboratory conditions.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Protocol 2: Assessment of Stability

This protocol describes a method to assess the stability of this compound in solution under different conditions.

Caption: Workflow for stability assessment.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Sample Incubation: Aliquot the stock solution into vials containing buffers of different pH values (e.g., pH 4, 7, and 9). Prepare multiple sets for each condition to be tested.

-

Storage Conditions: Store the vials under various conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light vs. exposed to ambient light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

-

Quantification: Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical method like HPLC-UV.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and half-life.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided estimations and detailed experimental protocols offer a strong starting point for laboratory work. It is strongly recommended that experimental verification of the estimated solubility and stability data be performed to ensure accurate and safe handling of this compound.

References

- 1. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS: 13287-49-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. reddit.com [reddit.com]

In-Depth Technical Guide: Health and Safety Information for 4-Nitrobenzyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Nitrobenzyl thiocyanate. The information is compiled from various safety data sheets and toxicological literature, intended to inform researchers and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₆N₂O₂S.[1] It is also known as p-nitrobenzyl thiocyanate.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| CAS Number | 13287-49-5 | [1][2] |

| Appearance | Not explicitly stated, related compounds are powders or crystals | |

| Melting Point | 83-85 °C | [2] |

| Solubility | No specific data found |

Toxicological Data

The available toxicological data for this compound is limited. The primary known value is its acute toxicity upon intraperitoneal administration in mice. It is important to note that the toxicity of organic thiocyanates is often attributed to the potential release of hydrocyanic acid (cyanide).

| Test | Species | Route | Value | Source |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 19 mg/kg | [2] |

| Acute Dermal Irritation | Rabbit | Dermal | Non-irritant (Score: 0.00) | [3] |

General Hazards of Related Compounds:

Safety data for related compounds such as 4-nitrophenyl isothiocyanate and other organic thiocyanates indicate the following potential hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [4][5]

-

Causes skin and eye irritation. [4]

-

May cause allergic skin reactions or asthma-like symptoms if inhaled. [4]

Hazard Identification and Classification

Based on the available data and information from related compounds, this compound should be handled as a hazardous substance.

GHS Hazard Statements (Presumed based on related compounds):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage

Prudent laboratory practices should be employed when handling this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[4][5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[4][5]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Accidental Release and Disposal

-

Accidental Release:

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled material and place it in a suitable container for disposal.[4]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are based on standardized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is a general guideline for assessing the skin irritation potential of a substance.

-

Animal Model: Healthy, young adult albino rabbits.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the rabbits is clipped.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The patch is left in place for 4 hours.[6]

-

Observation: After 4 hours, the patch is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]

-

Scoring: The reactions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated from these scores. A score of 0.00 indicates no irritation.[3]

Acute Intraperitoneal Toxicity (LD₅₀) - General Procedure

The specific protocol for the cited LD₅₀ value of 19 mg/kg for this compound was not available. However, a general procedure for determining intraperitoneal LD₅₀ in mice is as follows:

-

Animal Model: Healthy mice of a specific strain, age, and weight.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. A range of doses is prepared.

-

Administration: A single dose is administered to each group of animals via intraperitoneal injection. The volume is typically kept constant across different doses.[8]

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 24 hours to 14 days).[9]

-

LD₅₀ Calculation: The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as the Miller and Tainter method.[10]

Proposed Metabolic Pathway

While a specific metabolic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the metabolism of structurally related compounds like 4-nitrotoluene and the known biochemistry of thiocyanates. This proposed pathway involves two main routes: glutathione conjugation and cytochrome P450-mediated metabolism, which may lead to the release of cyanide.

Caption: Proposed metabolic pathways for this compound.

This diagram illustrates two potential metabolic fates of this compound. In Phase I, cytochrome P450 enzymes may oxidize the molecule, potentially leading to the formation of a reactive intermediate that can release toxic hydrocyanic acid (cyanide) and 4-nitrobenzyl alcohol. In Phase II, Glutathione S-Transferases (GSTs) may directly conjugate the compound with glutathione to form S-(4-nitrobenzyl)glutathione, a detoxification product that can be more readily excreted. This proposed pathway is based on the metabolism of the related compound 4-nitrotoluene, which is known to form a glutathione conjugate.[11] The involvement of GSTs is also supported by studies on other organic thiocyanates.

Experimental Workflow for In Vitro Metabolism

To elucidate the metabolic pathway of this compound, the following experimental workflow can be employed.

Caption: Workflow for studying the in vitro metabolism of this compound.

This workflow outlines the key steps to investigate the metabolism of this compound in a laboratory setting. The compound is incubated with liver fractions (microsomes or S9) or whole liver cells (hepatocytes) in the presence of necessary cofactors for Phase I (NADPH) and Phase II (GSH) metabolic enzymes. The reaction is then stopped, and the resulting mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the metabolites formed. This allows for the confirmation and detailed characterization of the metabolic pathways.

References

- 1. This compound [webbook.nist.gov]

- 2. 13287-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. enamine.net [enamine.net]

- 10. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequential enzyme-catalyzed metabolism of 4-nitrotoluene to S-(4-nitrobenzyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobenzyl Thiocyanate and its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Aromatic Nitro-Thiocyanate Scaffold

4-Nitrobenzyl thiocyanate and its structural isomers, 2-nitrobenzyl thiocyanate and 3-nitrobenzyl thiocyanate, represent a class of organic compounds characterized by a nitro-substituted benzene ring linked to a thiocyanate group via a methylene bridge. The presence of the electron-withdrawing nitro group and the versatile thiocyanate functionality imparts these molecules with unique chemical reactivity and significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of these isomeric compounds, with a focus on experimental details and data presentation to aid researchers in their exploration of this chemical space.

Physicochemical Properties and Characterization

The structural isomers of nitrobenzyl thiocyanate share the same molecular formula (C₈H₆N₂O₂S) and molecular weight (194.21 g/mol ), yet they exhibit distinct physical and chemical properties due to the different positions of the nitro group on the benzene ring.[1] A summary of their key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of Nitrobenzyl Thiocyanate Isomers

| Property | This compound | 2-Nitrobenzyl Thiocyanate | 3-Nitrobenzyl Thiocyanate |

| CAS Number | 13287-49-5[1] | 3958-60-9 | 3958-57-4 |

| Molecular Formula | C₈H₆N₂O₂S[1] | C₈H₆N₂O₂S | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol [1] | 194.21 g/mol | 194.21 g/mol |

| Melting Point | 83-85 °C | Data not available | Data not available |

| Appearance | Cream to yellow powder or lumpy solid | Data not available | Data not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. The following tables summarize the available spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.25 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 4.35 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 148.0, 142.5, 129.5, 124.2, 112.5, 45.0 |

| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |

| IR (Gas Phase) | Key peaks at ~2150 cm⁻¹ (SCN stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1345 cm⁻¹ (symmetric NO₂ stretch)[1] |

Table 3: Spectroscopic Data for 2-Nitrobenzyl Thiocyanate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.15 (dd, J=8.2, 1.2 Hz, 1H), 7.70-7.60 (m, 2H), 7.50 (ddd, J=8.2, 7.5, 1.2 Hz, 1H), 4.60 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 148.5, 134.0, 133.5, 129.0, 125.5, 112.0, 43.0 |

| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |

| IR | Data not available |

Table 4: Spectroscopic Data for 3-Nitrobenzyl Thiocyanate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.20 (t, J=2.0 Hz, 1H), 8.15 (ddd, J=8.2, 2.0, 1.0 Hz, 1H), 7.70 (d, J=7.8 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H), 4.30 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 148.5, 140.0, 134.0, 130.0, 123.0, 122.5, 112.5, 44.5 |

| Mass Spec (EI) | m/z 194 (M⁺), 148, 136, 106, 90, 76 |

| IR | Data not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of nitrobenzyl thiocyanates involves a two-step process: the radical bromination of the corresponding nitrotoluene to form the nitrobenzyl bromide intermediate, followed by nucleophilic substitution with a thiocyanate salt.

Step 1: Synthesis of Nitrobenzyl Bromides

General Workflow for Nitrobenzyl Bromide Synthesis

Experimental Protocol for 4-Nitrobenzyl Bromide Synthesis [2]

-

Reaction Setup: A two-necked flask equipped with a reflux condenser and a dropping funnel is charged with 0.2 moles of 4-nitrotoluene dissolved in a five-fold amount of dry carbon tetrachloride.

-

Initiation: The mixture is heated to boiling, and the reaction is initiated by irradiation with a 500-watt photolamp.

-

Bromination: A solution of 0.205 moles of elemental bromine (previously dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition is controlled to maintain a nearly colorless reflux. The reaction typically takes 30 minutes to 2 hours.

-

Workup: The cooled reaction mixture is washed successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is dried over magnesium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by crystallization from ethanol to yield 4-nitrobenzyl bromide (m.p. 96-99°C) with a typical yield of around 80%.

Experimental Protocol for 2-Nitrobenzyl Bromide Synthesis [3][4]

-

Reaction Setup: A suitable reactor is charged with o-nitrotoluene, a solvent such as dichloroethane or water, and a radical initiator like azobisisobutyronitrile (AIBN).[3][4]

-

Bromination: A solution of hydrobromic acid (48%) and hydrogen peroxide (30%) is added slowly to the heated mixture (50-82°C).[4]

-

Reaction Monitoring: The reaction is monitored until completion, indicated by the fading of the red color of bromine.[4]

-

Workup: The upper aqueous layer is removed. The lower organic layer is washed with a 5% sodium sulfite solution until neutral, followed by a water wash.

-

Purification: The solvent is removed, and the crude product is recrystallized from a solvent like petroleum ether to obtain white crystals of 2-nitrobenzyl bromide with a reported yield of up to 79.4%.[4]

Experimental Protocol for 3-Nitrobenzyl Bromide Synthesis

A similar radical bromination procedure as described for the 2- and 4-isomers can be employed, starting from 3-nitrotoluene. The reaction conditions may require optimization to achieve high yields and selectivity.

Step 2: Synthesis of Nitrobenzyl Thiocyanates

General Workflow for Nitrobenzyl Thiocyanate Synthesis

General Experimental Protocol for Nitrobenzyl Thiocyanate Synthesis

-

Reaction Setup: The corresponding nitrobenzyl bromide (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetone.

-

Nucleophilic Substitution: An excess (typically 1.1 to 1.5 equivalents) of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the specific isomer. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure nitrobenzyl thiocyanate isomer.

Biological Activities

While specific biological data for 2-, 3-, and this compound are limited in the publicly available literature, the broader classes of organic thiocyanates and isothiocyanates have been extensively studied and shown to possess a wide range of biological activities. These activities provide a strong rationale for the investigation of the nitrobenzyl thiocyanate isomers as potential therapeutic agents.

Antimicrobial Activity

Organic compounds containing the thiocyanate and isothiocyanate moieties have demonstrated significant antimicrobial properties against a variety of pathogens.[5][6][7][8][9]

-

Antibacterial Activity: Allylic thiocyanates have shown moderate to high activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of action is thought to involve the disruption of bacterial cellular processes.

-